N,N-Dimethyl-N'-ethylethylenediamine
Overview
Description
N,N-Dimethyl-N'-ethylethylenediamine is a derivative of ethylenediamine, where the nitrogen atoms are substituted with methyl and ethyl groups. This compound is a part of a broader class of ethylenediamine derivatives that have been extensively studied due to their ability to act as ligands in coordination chemistry, forming complexes with various metals. These derivatives are of interest in the synthesis of complex molecular structures with potential applications in catalysis, material science, and pharmaceuticals .
Synthesis Analysis
The synthesis of N,N-Dimethyl-N'-ethylethylenediamine and its derivatives typically involves the alkylation of ethylenediamine with the appropriate alkyl halides or acids. For instance, N,N-Dimethyl-N'-lauroyl-1,3-propylenediamine was synthesized using dodecanoic acid and 3-dimethylaminopropylamine under specific reaction conditions . Similarly, other derivatives, such as those containing phosphazene or phosphorus-sulfur elements, are synthesized through reactions with corresponding phosphorus or sulfur reagents .
Molecular Structure Analysis
The molecular structure of N,N-Dimethyl-N'-ethylethylenediamine derivatives is characterized by X-ray crystallography, revealing coordination geometries and bond distances. For example, a trinuclear nickel(II) complex with a related ligand showed a chair conformation around a central NiS4 plane . Another derivative formed a centrosymmetric structure with distorted six-membered rings . These structural analyses provide insights into the coordination environment and the potential reactivity of the complexes.
Chemical Reactions Analysis
The reactivity of N,N-Dimethyl-N'-ethylethylenediamine derivatives is influenced by their molecular structure. These compounds can undergo various chemical reactions, forming complexes with different metals. For instance, the reaction of a related ligand with NiCl2 resulted in a trinuclear species , while the reaction with Me2Mg led to a fourfold coordinated magnesium complex . The ability to form stable complexes with metals is a key feature of these derivatives, making them valuable in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-Dimethyl-N'-ethylethylenediamine derivatives, such as solubility, melting points, and thermal stability, are determined by their molecular structure. For example, the thermal properties of a derivative were analyzed by TG analysis, indicating good thermal stability and char-forming capability, which are important for applications as fire retardants . The stability constants of dimethyltin(IV) complexes with related ligands were investigated, revealing the strength of complexation in aqueous solutions .
Scientific Research Applications
Dental Restorations
N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH) was synthesized as a polymerizable amine coinitiator for dental restorations. It was found to be a viable alternative to conventional photocuring dental resins, serving both as a diluent and coinitiator. NDMH can copolymerize with bis-GMA and TEGDMA, limiting the amount of extractable amine (Nie & Bowman, 2002).
Cobalt(II) Complexes and Dioxygen Affinity
The formation of CoII complexes with N,N'-dimethylethylenediamine (dmen) was studied, revealing insights into their enthalpy-stabilized nature and dioxygen affinities. This research contributes to understanding the basicities and steric requirements of ligands and complexes (Comuzzi et al., 2002).
Polyester Resins
N,N-Dimethyl-p-phenylenediamine was used to obtain novel compounds incorporated into unsaturated polyester resins, showing potential as amine preaccelerators. This work contributes to advancements in materials science and polymer chemistry (Kucharski et al., 2003).
Radioimaging
N,N'-bis-(2,2-dimethyl-2-mercaptoethyl) ethylenediamine and related compounds were synthesized for use with Ga(III) and In(III) radionuclides in diagnostic imaging. These compounds demonstrate high stability and potential for enhancing radioimaging techniques (Sun et al., 1996).
Magnesium Complexes
Research on dimethyl(N,N,N',N'-tetramethylethylenediamine)magnesium has provided valuable insights into its structure and potential applications in organometallic chemistry (Greiser et al., 1980).
Antioxidant Activity in Wines
A method using N, N-dimethyl-p-phenylenediamine (DMPD) was developed to measure the antioxidant activity of wines, showing a direct relationship between antioxidant capacity and phenolic compound content (Fogliano et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-N',N'-dimethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-4-7-5-6-8(2)3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNSKTSWPYTNLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059560 | |
Record name | 2-Ethylaminoethyldimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-N'-ethylethylenediamine | |
CAS RN |
123-83-1 | |
Record name | N,N-Dimethyl-N′-ethylethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanediamine, N2-ethyl-N1,N1-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediamine, N2-ethyl-N1,N1-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethylaminoethyldimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylaminoethyldimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.234 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-Dimethyl-N'-ethylethylenediamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N73R4AJ22P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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